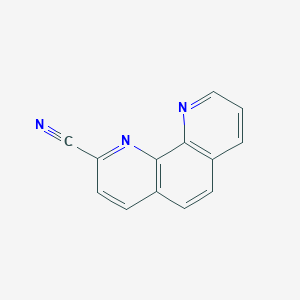

1,10-Phenanthroline-2-carbonitrile

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1,10-phenanthroline-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H7N3/c14-8-11-6-5-10-4-3-9-2-1-7-15-12(9)13(10)16-11/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSMQCFPLQFCYAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C3=C(C=C2)C=CC(=N3)C#N)N=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H7N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80350474 | |

| Record name | 1,10-phenanthroline-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80350474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1082-19-5 | |

| Record name | 1,10-phenanthroline-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80350474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1082-19-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 1,10-Phenanthroline-2-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,10-Phenanthroline and its derivatives are a class of heterocyclic organic compounds that have garnered significant interest in the fields of coordination chemistry, materials science, and drug development. Their rigid, planar structure and the presence of two nitrogen atoms make them excellent chelating agents for a variety of metal ions. The functionalization of the 1,10-phenanthroline scaffold allows for the fine-tuning of its chemical and physical properties, leading to a wide range of applications. This guide focuses specifically on 1,10-Phenanthroline-2-carbonitrile, a derivative featuring a nitrile group at the 2-position of the phenanthroline ring system. The introduction of the cyano group can significantly influence the electronic properties, reactivity, and potential biological activity of the molecule.

This technical guide provides a comprehensive overview of the chemical structure, synthesis, and known properties of this compound, with a focus on data and methodologies relevant to researchers and professionals in drug development.

Chemical Structure and Identification

This compound is a solid, typically appearing as white to light brown crystals, with a melting point reported to be around 241°C, indicating good thermal stability.[1] The core structure consists of a 1,10-phenanthroline ring system with a nitrile (-C≡N) group substituted at the 2-position.

Below is a 2D representation of the chemical structure of this compound:

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 1082-19-5 |

| Molecular Formula | C₁₃H₇N₃ |

| Molecular Weight | 205.22 g/mol |

| Canonical SMILES | N#CC1=NC2=C3N=CC=CC3=CC=C2C=C1 |

| InChI Key | LSMQCFPLQFCYAW-UHFFFAOYSA-N |

Synthesis

The direct cyanation of the 1,10-phenanthroline ring at the 2-position is challenging due to the high stability of the aromatic system. Therefore, synthetic strategies typically involve the modification of the parent 1,10-phenanthroline molecule.

General Synthetic Approach

Note: This represents a generalized pathway. The actual experimental conditions, including solvent, temperature, reaction time, and purification methods (e.g., chromatography, recrystallization), would need to be optimized for successful synthesis.

Spectroscopic Characterization (Reference Data)

Specific experimental spectroscopic data (NMR, FTIR, Mass Spectrometry) for this compound is not widely available in the public domain. Commercial suppliers of this compound may not perform detailed analytical characterization. Therefore, the following sections provide reference data for the parent compound, 1,10-phenanthroline , which can serve as a basis for comparison and aid in the characterization of its 2-carbonitrile derivative.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The proton (¹H) and carbon-13 (¹³C) NMR spectra of 1,10-phenanthroline provide characteristic signals for its aromatic protons and carbons. The introduction of a cyano group at the 2-position would be expected to cause significant shifts in the signals of the nearby protons and carbons due to its electron-withdrawing nature.

Reference ¹H NMR Data for 1,10-Phenanthroline:

| Proton | Chemical Shift (δ, ppm) |

| H-2, H-9 | ~9.18 |

| H-4, H-7 | ~8.23 |

| H-5, H-6 | ~7.77 |

| H-3, H-8 | ~7.62 |

Note: These are typical values and can vary depending on the solvent and instrument.

Reference ¹³C NMR Data for 1,10-Phenanthroline:

| Carbon | Chemical Shift (δ, ppm) |

| C-10a, C-10b | ~145.8 |

| C-2, C-9 | ~150.5 |

| C-4, C-7 | ~136.3 |

| C-4a, C-6a | ~129.0 |

| C-5, C-6 | ~126.6 |

| C-3, C-8 | ~123.5 |

Note: These are typical values and can vary depending on the solvent and instrument.

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of 1,10-phenanthroline is characterized by absorptions corresponding to its aromatic C-H and C=C/C=N stretching and bending vibrations. For this compound, a key diagnostic peak would be the stretching vibration of the nitrile group (-C≡N), which typically appears in the region of 2260-2240 cm⁻¹.

Reference FTIR Data for 1,10-Phenanthroline:

| Wavenumber (cm⁻¹) | Assignment |

| 3050-3000 | Aromatic C-H stretching |

| 1620-1430 | Aromatic C=C and C=N stretching |

| 900-675 | Aromatic C-H out-of-plane bending |

Mass Spectrometry (MS)

The mass spectrum of this compound would be expected to show a molecular ion peak ([M]⁺) corresponding to its molecular weight.

| Parameter | Expected Value |

| Molecular Weight | 205.22 |

| Exact Mass | 205.0640 |

| Expected [M]⁺ Peak (m/z) | ~205 |

Potential Applications in Research and Drug Development

While specific biological activity data for this compound is limited, the broader class of 1,10-phenanthroline derivatives has shown promise in various therapeutic areas.

-

Anticancer Activity: Many 1,10-phenanthroline derivatives and their metal complexes exhibit significant cytotoxic activity against various cancer cell lines.[2][3][4] This activity is often attributed to their ability to intercalate into DNA, inhibit enzymes like topoisomerase, or generate reactive oxygen species (ROS).

-

Enzyme Inhibition: The parent 1,10-phenanthroline is a known inhibitor of metalloenzymes. The introduction of a cyano group could modulate this activity and potentially lead to more specific enzyme inhibitors.

-

Coordination Chemistry: The nitrile group can participate in coordination to metal centers or be chemically modified to introduce other functional groups, making this compound a versatile ligand and building block for the synthesis of more complex molecules and metal complexes with potential therapeutic or diagnostic applications.[1]

The following diagram illustrates a general workflow for the preliminary biological evaluation of a novel phenanthroline derivative like this compound.

Conclusion

This compound is a structurally interesting derivative of the well-studied 1,10-phenanthroline ligand system. While detailed experimental data for this specific compound is currently scarce in publicly accessible literature, its chemical structure suggests potential for a range of applications, particularly in coordination chemistry and as a scaffold for the development of new therapeutic agents. The presence of the nitrile group offers a handle for further chemical modification and is expected to influence its electronic and biological properties. Further research is needed to fully characterize this compound and explore its potential in drug discovery and other scientific disciplines. This guide serves as a foundational resource, compiling the available information and providing a framework for future investigation.

References

- 1. nbinno.com [nbinno.com]

- 2. In vitro cancer chemotherapeutic activity of 1,10-phenanthroline (phen), [Ag2(phen)3(mal)]x2H2O, [Cu(phen)2(mal)]x2H2O and [Mn(phen)2(mal)]x2H2O (malH2=malonic acid) using human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchprofiles.tudublin.ie [researchprofiles.tudublin.ie]

An In-depth Technical Guide to 1,10-Phenanthroline-2-carbonitrile (CAS: 1082-19-5)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1,10-Phenanthroline-2-carbonitrile, a key heterocyclic organic compound. This document collates critical data on its chemical and physical properties, synthesis, and applications, with a particular focus on its burgeoning role in medicinal chemistry and materials science. Detailed experimental protocols and visual representations of its mechanistic pathways are included to support researchers in their laboratory work and drug discovery efforts.

Core Chemical and Physical Data

This compound is a derivative of 1,10-phenanthroline, featuring a nitrile group at the 2-position. This modification significantly influences its electronic properties and coordination chemistry, making it a versatile ligand for the development of novel metal complexes with unique functionalities.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 1082-19-5 | [1] |

| Molecular Formula | C₁₃H₇N₃ | [1] |

| Molecular Weight | 205.22 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| Appearance | White to light brown crystalline solid | [2] |

| Melting Point | ~241 °C | [2] |

| Solubility | Soluble in organic solvents like ethanol. | [2] |

Table 2: Spectroscopic Data for this compound (Estimated)

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm) | ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm) |

| H-3 | 7.60-7.70 (d) | C-2 | ~135 |

| H-4 | 8.20-8.30 (d) | C-3 | ~125 |

| H-5, H-6 | 7.75-7.85 (m) | C-4 | ~137 |

| H-7 | 8.20-8.30 (d) | C-4a | ~146 |

| H-8 | 7.60-7.70 (d) | C-5 | ~127 |

| H-9 | 9.15-9.25 (d) | C-6 | ~127 |

| C-6a | ~146 | ||

| C-7 | ~129 | ||

| C-8 | ~123 | ||

| C-9 | ~152 | ||

| C-10a | ~145 | ||

| C-10b | ~129 | ||

| CN | ~118 |

Note: These are estimated chemical shifts based on the structure and data for similar phenanthroline derivatives. Actual values may vary.

Table 3: Key FT-IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| ~3050 | Aromatic C-H stretch |

| ~2230 | C≡N (nitrile) stretch |

| ~1620, 1580, 1500 | Aromatic C=C and C=N ring stretching |

| ~850, 740 | C-H out-of-plane bending |

Synthesis and Characterization

The synthesis of this compound typically involves the modification of the parent 1,10-phenanthroline molecule. One common approach is the Reissert-Henze reaction.

Experimental Protocol: Synthesis of this compound

Materials:

-

1,10-Phenanthroline

-

Potassium cyanide (KCN)

-

Benzoyl chloride

-

Dichloromethane (CH₂Cl₂)

-

Water

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

N-oxidation: 1,10-Phenanthroline is first converted to its N-oxide. This can be achieved by reacting 1,10-phenanthroline with an oxidizing agent such as m-chloroperoxybenzoic acid (m-CPBA) in a suitable solvent like dichloromethane at room temperature. The reaction progress is monitored by thin-layer chromatography (TLC).

-

Cyanation (Reissert-Henze Reaction):

-

The crude 1,10-phenanthroline-N-oxide is dissolved in a mixture of dichloromethane and water.

-

Potassium cyanide (KCN) is added to the solution, followed by the dropwise addition of benzoyl chloride at 0 °C.

-

The reaction mixture is then stirred at room temperature overnight.

-

-

Work-up and Purification:

-

The organic layer is separated, washed with water and brine, and dried over anhydrous sodium sulfate.

-

The solvent is removed under reduced pressure to yield the crude product.

-

The crude product is purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound as a solid.

-

-

Characterization: The purified product should be characterized by:

-

NMR Spectroscopy (¹H and ¹³C): To confirm the structure and purity.

-

FT-IR Spectroscopy: To identify the characteristic functional groups, particularly the nitrile group.

-

Mass Spectrometry: To determine the molecular weight.

-

Melting Point Analysis: To assess purity.

-

Applications in Research and Drug Development

This compound serves as a versatile bidentate ligand in coordination chemistry.[2] Its metal complexes exhibit a range of interesting properties with potential applications in catalysis, materials science, and medicine.

Anticancer and Biological Activity

Derivatives of 1,10-phenanthroline, particularly their metal complexes (e.g., with copper, zinc, ruthenium), have shown significant potential as anticancer agents.[3][4] The nitrile group in this compound can modulate the electronic properties of the resulting metal complexes, influencing their biological activity.

The proposed mechanisms of anticancer action for phenanthroline-based metal complexes include:

-

Proteasome Inhibition: Certain copper complexes of phenanthroline derivatives have been shown to inhibit the chymotrypsin-like activity of the 26S proteasome, leading to the accumulation of ubiquitinated proteins and induction of apoptosis.[5][6]

-

Induction of Apoptosis: These complexes can trigger programmed cell death through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. This involves the activation of caspases, cleavage of PARP, and DNA fragmentation.[5][7]

-

DNA Intercalation and Cleavage: The planar phenanthroline ring can intercalate between DNA base pairs, and upon complexation with redox-active metals like copper, can facilitate oxidative cleavage of DNA.[8]

Signaling Pathway Diagram

Caption: Proposed anticancer mechanism of this compound metal complexes.

Experimental Protocols

Cytotoxicity Assessment: MTT Assay

This protocol outlines the determination of the cytotoxic effects of this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

-

Cancer cell line of interest (e.g., HeLa, MCF-7, A549)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

MTT solution (5 mg/mL in PBS, sterile filtered)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl or pure DMSO)

-

96-well cell culture plates

-

Multichannel pipette

-

Microplate reader

Workflow Diagram:

Caption: Workflow for determining cytotoxicity using the MTT assay.

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours to allow for cell attachment.

-

Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in complete medium to achieve the desired final concentrations. The final DMSO concentration should be below 0.5%.

-

Cell Treatment: Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with DMSO) and a blank (medium only).

-

Incubation: Incubate the plate for 24, 48, or 72 hours at 37 °C in a humidified 5% CO₂ atmosphere.

-

MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well and incubate for 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Proteasome Inhibition Assay

This protocol describes a method to measure the chymotrypsin-like activity of the proteasome in cell lysates.[5][9]

Materials:

-

Treated and untreated cell pellets

-

Lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, 1% NP-40)

-

Assay buffer (e.g., 50 mM Tris-HCl pH 7.5)

-

Fluorogenic proteasome substrate (e.g., Suc-LLVY-AMC)

-

Proteasome inhibitor (e.g., MG132) as a positive control

-

Black 96-well plates

-

Fluorometric microplate reader

Procedure:

-

Cell Lysate Preparation: Lyse the cell pellets in lysis buffer on ice. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate. Determine the protein concentration of each lysate.

-

Assay Setup: In a black 96-well plate, add a defined amount of protein lysate (e.g., 20 µg) to each well. Bring the volume to 100 µL with assay buffer.

-

Substrate Addition: Add the fluorogenic substrate to each well to a final concentration of 100 µM.

-

Kinetic Measurement: Immediately place the plate in a fluorometric microplate reader pre-warmed to 37 °C. Measure the fluorescence (Excitation: ~360 nm, Emission: ~460 nm) every 5 minutes for 60-90 minutes.

-

Data Analysis: Calculate the rate of substrate cleavage (increase in fluorescence over time) for each sample. Compare the rates of the treated samples to the untreated control to determine the percentage of proteasome inhibition.

Conclusion

This compound is a compound of significant interest for researchers in chemistry, biology, and medicine. Its ability to form stable complexes with a variety of metals, coupled with the electronic influence of the nitrile group, opens up a wide array of potential applications. The information and protocols provided in this guide are intended to serve as a valuable resource for scientists exploring the synthesis, characterization, and biological evaluation of this promising molecule and its derivatives. Further research into its specific biological targets and the structure-activity relationships of its metal complexes will undoubtedly pave the way for the development of novel therapeutic agents and advanced materials.

References

- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. Proteasomes: Isolation and Activity Assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. In vitro cancer chemotherapeutic activity of 1,10-phenanthroline (phen), [Ag2(phen)3(mal)]x2H2O, [Cu(phen)2(mal)]x2H2O and [Mn(phen)2(mal)]x2H2O (malH2=malonic acid) using human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. resources.novusbio.com [resources.novusbio.com]

- 6. Proteasome Assay in Cell Lysates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. creative-bioarray.com [creative-bioarray.com]

- 8. science.gov [science.gov]

- 9. Proteasomes: Isolation and Activity Assays - PMC [pmc.ncbi.nlm.nih.gov]

molecular weight of 1,10-Phenanthroline-2-carbonitrile

An In-depth Technical Guide to 1,10-Phenanthroline-2-carbonitrile for Researchers and Drug Development Professionals

Introduction

1,10-Phenanthroline and its derivatives represent a significant class of heterocyclic organic compounds that have garnered substantial interest in the fields of chemistry, biology, and materials science.[1] The rigid, planar structure of the 1,10-phenanthroline core, coupled with the strong chelating ability of its two nitrogen atoms, makes it an exceptional ligand for a wide range of metal ions.[1][2] This property has led to its extensive use in coordination chemistry, catalysis, and the development of luminescent materials.[2]

In the realm of drug discovery and development, 1,10-phenanthroline derivatives have emerged as promising scaffolds for new therapeutic agents. These compounds have demonstrated a broad spectrum of biological activities, including anti-cancer, antibacterial, and antiviral properties.[3] The biological activity is often attributed to their ability to interact with biological macromolecules, such as DNA, or to inhibit the function of key enzymes.[1][4] The introduction of various functional groups onto the phenanthroline backbone allows for the fine-tuning of these biological activities. This guide focuses specifically on this compound, providing a comprehensive overview of its chemical properties, synthesis, and potential biological applications for researchers and professionals in drug development.

Physicochemical Properties of this compound

This compound is a solid organic compound.[5] The key quantitative and qualitative data for this compound are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Weight | 205.21 g/mol | [6][7] |

| Molecular Formula | C₁₃H₇N₃ | [6][7] |

| CAS Number | 1082-19-5 | [5][6][7] |

| IUPAC Name | This compound | [6][8] |

| Physical Form | Solid | [5] |

| Purity | Typically 95-98% | [5][6] |

| InChI Key | LSMQCFPLQFCYAW-UHFFFAOYSA-N | [5][6][8] |

Synthesis of this compound

One potential method is a copper-catalyzed cyanation reaction. This type of reaction has been shown to be effective for the cyanation of aryl halides using various cyanide sources.[8] The use of a CuI/1,10-phenanthroline catalyst system with potassium hexacyanoferrate(II) as the cyanide source has been reported for the synthesis of aryl nitriles from aryl halides.[8] Another approach could be a palladium-catalyzed cyanation, which has been developed for aryl bromides using malononitrile as the cyanide source, mediated by copper.[7]

Below is a diagram illustrating a generalized workflow for the synthesis of this compound.

Biological Activity and Mechanism of Action

The biological activities of 1,10-phenanthroline derivatives are diverse and have been the subject of extensive research. The parent compound, 1,10-phenanthroline, is known to be an inhibitor of metallopeptidases.[9] This inhibitory action is due to its ability to chelate the metal ions, such as zinc, that are essential for the catalytic activity of these enzymes.[9] Furthermore, 1,10-phenanthroline has been identified as an inhibitor of the deubiquitination enzyme Rpn11.[10]

Derivatives of 1,10-phenanthroline have shown significant potential as anti-cancer agents.[3] Their cytotoxicity is often enhanced when they are part of a metal complex, for example, with copper or silver.[3][11] The mechanism of their anti-cancer activity is believed to be multi-faceted, including the inhibition of key enzymes and interaction with DNA.[1] The planar structure of the phenanthroline ring allows it to intercalate into the DNA double helix, which can disrupt DNA replication and transcription, ultimately leading to cell death.[1]

The introduction of a carbonitrile group at the 2-position of the 1,10-phenanthroline ring is expected to modulate its electronic properties and steric profile, which could in turn influence its biological activity. Further research is needed to fully elucidate the specific biological targets and mechanism of action of this compound.

Below is a diagram illustrating the proposed mechanism of action for 1,10-phenanthroline derivatives.

Experimental Protocols

To evaluate the potential of this compound as a drug candidate, a series of in vitro experiments are necessary. A fundamental assay in cancer drug discovery is the assessment of a compound's cytotoxicity against various cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for this purpose.

Protocol: MTT Cytotoxicity Assay

This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC₅₀) of this compound.

1. Materials:

-

Cancer cell line(s) of interest (e.g., HeLa, MCF-7, A549)

-

Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

MTT solution (5 mg/mL in PBS)

-

96-well cell culture plates

-

Multi-channel pipette

-

Microplate reader

2. Procedure:

-

Cell Seeding:

-

Culture the selected cancer cells to about 80% confluency.

-

Trypsinize the cells, count them using a hemocytometer, and dilute to the desired seeding density in complete medium.

-

Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.

-

Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow the cells to attach.

-

-

Compound Treatment:

-

Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

-

Perform serial dilutions of the stock solution in complete medium to obtain a range of desired concentrations. The final DMSO concentration in the wells should not exceed 0.5%.

-

Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with DMSO) and a negative control (medium only).

-

Incubate the plate for 24, 48, or 72 hours.

-

-

MTT Assay:

-

After the incubation period, add 10 µL of MTT solution to each well.

-

Incubate the plate for 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Carefully aspirate the medium from each well.

-

Add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance of each well at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of cell viability against the compound concentration and determine the IC₅₀ value using a suitable software.

-

Below is a diagram of the experimental workflow for the MTT assay.

Conclusion and Future Perspectives

This compound is a derivative of a well-established pharmacophore with significant potential in drug discovery. Its physicochemical properties are well-defined, and plausible synthetic routes can be devised based on modern organic chemistry techniques. The biological activity of the broader class of 1,10-phenanthroline derivatives suggests that the 2-carbonitrile analog is a promising candidate for further investigation, particularly as an anti-cancer agent.

Future research should focus on optimizing the synthesis of this compound and conducting a comprehensive evaluation of its biological activities. This would include screening against a panel of cancer cell lines, elucidating its specific molecular targets, and investigating its mechanism of action in more detail. Furthermore, the synthesis of metal complexes of this compound could lead to compounds with enhanced potency and novel mechanisms of action. The insights gained from such studies will be invaluable for the rational design of new and more effective therapeutic agents based on the 1,10-phenanthroline scaffold.

References

- 1. soc.chim.it [soc.chim.it]

- 2. Fifty Shades of Phenanthroline: Synthesis Strategies to Functionalize 1,10-Phenanthroline in All Positions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. In vitro and in vivo studies into the biological activities of 1,10-phenanthroline, 1,10-phenanthroline-5,6-dione and its copper(ii) and silver(i) complexes - Toxicology Research (RSC Publishing) [pubs.rsc.org]

- 4. The effects of 1,10-phenanthroline on the binding of activated rat hepatic glucocorticoid-receptor complexes to deoxyribonucleic acid-cellulose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]

- 7. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 8. researchgate.net [researchgate.net]

- 9. 1,10-Phenanthroline | C12H8N2 | CID 1318 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 1,10-Phenanthroline - Wikipedia [en.wikipedia.org]

- 11. mdpi.com [mdpi.com]

1,10-Phenanthroline-2-carbonitrile physical and chemical properties

An In-depth Technical Guide to 1,10-Phenanthroline-2-carbonitrile

Audience: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive overview of the physical and chemical properties of this compound, a key heterocyclic organic compound. It serves as a valuable building block in coordination chemistry and the synthesis of complex molecular architectures.[1][2] Its utility stems from the versatile 1,10-phenanthroline scaffold, known for its robust and rigid structure, combined with the reactive potential of the nitrile group at the 2-position.[1][2]

Core Physical and Chemical Properties

This compound is a solid compound at room temperature. Its properties are summarized below, providing essential data for experimental design and application.

Identifiers and General Properties

| Property | Value | Source |

| IUPAC Name | This compound | [1][3] |

| CAS Number | 1082-19-5 | [3][4] |

| Molecular Formula | C₁₃H₇N₃ | [3][4] |

| Molecular Weight | 205.22 g/mol | [1][3] |

| Physical Form | Solid | |

| Purity | Typically ≥95-98% | [1][4] |

| InChI Key | LSMQCFPLQFCYAW-UHFFFAOYSA-N | [1][3] |

Quantitative Physical Data

| Property | Value | Notes |

| Melting Point | Not specified in search results | Data for the parent compound, 1,10-phenanthroline, is 117-118.56 °C.[5][6] The nitrile derivative is expected to have a different melting point. |

| Boiling Point | Not specified in search results | The parent compound boils at >300 °C.[7] |

| Solubility | Soluble in organic solvents | The parent compound, 1,10-phenanthroline, is soluble in acetone and ethanol and moderately soluble in water.[5][6] Specific quantitative data for the nitrile derivative is not readily available. |

| Storage Temperature | 2-8°C, under inert atmosphere |

Spectral Information

While specific spectra for this compound are not provided in the search results, data for the parent 1,10-phenanthroline scaffold is well-documented and provides a basis for expected spectral features. The addition of the carbonitrile group will introduce characteristic signals.

| Spectral Data Type | Expected Features for this compound |

| ¹H NMR | Aromatic protons would appear in the downfield region (approx. 7.5-9.5 ppm), with splitting patterns influenced by the nitrile substitution.[8] |

| ¹³C NMR | Signals for the aromatic carbons of the phenanthroline core, plus a characteristic signal for the nitrile carbon (C≡N).[9] |

| IR Spectroscopy | A sharp, medium-intensity peak characteristic of the C≡N stretch (typically ~2220-2260 cm⁻¹). Aromatic C-H and C=C/C=N stretching bands will also be present.[10] |

| UV-Vis Spectroscopy | The parent phenanthroline shows an absorbance peak around 232 nm.[11] The conjugated system of the nitrile derivative is expected to show strong π–π* transitions in the UV region. |

Experimental Protocols & Synthesis

Direct C-H activation and cyanation of the stable 1,10-phenanthroline ring at the 2-position is challenging.[1] Therefore, synthetic strategies typically rely on the conversion of a pre-existing functional group at the 2-position into a nitrile.

Precursor-Based Synthesis Strategy

The most common and effective method for synthesizing this compound involves using a pre-functionalized phenanthroline derivative.[1] A typical precursor is 2-methyl-1,10-phenanthroline or a halogenated derivative like 2-chloro-1,10-phenanthroline.

Caption: General workflow for precursor-based synthesis.

Methodology: Hypothetical Protocol for Conversion of 2-Chloro-1,10-phenanthroline

-

Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, dissolve 2-chloro-1,10-phenanthroline (1 equivalent) in a suitable aprotic polar solvent such as DMF or DMSO.

-

Reagent Addition: Add a cyanide source, such as sodium cyanide (NaCN) or potassium cyanide (KCN) (1.5-2 equivalents). For improved reactivity and safety, a phase-transfer catalyst (e.g., 18-crown-6) may be added.

-

Reaction Conditions: Heat the reaction mixture to an elevated temperature (e.g., 100-150 °C) and stir under a nitrogen atmosphere. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup: After the reaction is complete (typically several hours), cool the mixture to room temperature and pour it into ice-water. This will precipitate the crude product.

-

Purification: Collect the solid product by vacuum filtration and wash with cold water. Further purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) to yield pure this compound.

Chemical Reactivity and Applications

The chemical utility of this compound is centered on its dual functionality: the bidentate chelating nature of the phenanthroline core and the reactivity of the nitrile group.

Role as a Ligand Precursor

The compound is a crucial intermediate for creating more elaborate and functionalized ligands.[1] The nitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or converted into a tetrazole ring, allowing for the construction of diverse molecular structures for applications in materials science and drug development.[12]

Caption: Role as a precursor for diverse functional ligands.

The strategic placement of the nitrile at the 2-position minimizes steric hindrance compared to other positions, which is advantageous for designing specific metal complexes.[1] The parent 1,10-phenanthroline framework is renowned for forming stable complexes with a wide variety of metal ions, and its derivatives are used in applications ranging from catalysis to luminescent sensors and theranostics.[2][12]

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents the following hazards:

| Hazard Code | Description | Signal Word |

| H302 | Harmful if swallowed | Danger |

| H318 | Causes serious eye damage | Danger |

Precautionary Statements:

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P301+P317: IF SWALLOWED: Get medical help.[3]

-

P305+P354+P338: IF IN EYES: Immediately rinse with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]

Handle this compound in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Store in a cool, dry place under an inert atmosphere.

References

- 1. This compound | 1082-19-5 | Benchchem [benchchem.com]

- 2. Fifty Shades of Phenanthroline: Synthesis Strategies to Functionalize 1,10-Phenanthroline in All Positions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | C13H7N3 | CID 680341 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound 97% | CAS: 1082-19-5 | AChemBlock [achemblock.com]

- 5. 1,10-Phenanthroline - Wikipedia [en.wikipedia.org]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. 1,10-Phenanthroline | C12H8N2 | CID 1318 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. spectrabase.com [spectrabase.com]

- 10. publikationen.sulb.uni-saarland.de [publikationen.sulb.uni-saarland.de]

- 11. Absorption [1,10-phenanthroline] | AAT Bioquest [aatbio.com]

- 12. 1,10-phenanthroline: Chemical properties, applications, and future prospects_Chemicalbook [chemicalbook.com]

An In-depth Technical Guide to the Synthesis of 1,10-Phenanthroline-2-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1,10-Phenanthroline-2-carbonitrile, a valuable building block in medicinal chemistry and materials science. This document details the established synthetic pathway, provides explicit experimental protocols, and presents quantitative data to support reproducibility.

Introduction

1,10-Phenanthroline and its derivatives are of significant interest due to their unique properties as chelating agents, their role in the development of catalysts, and their applications in supramolecular chemistry. The introduction of a nitrile group at the 2-position, yielding this compound, offers a versatile handle for further chemical modifications, making it a crucial intermediate in the synthesis of more complex molecules, including potential therapeutic agents and functional materials. The synthetic route detailed herein follows a well-established two-step process involving the N-oxidation of 1,10-phenanthroline followed by a Reissert-Henze reaction to introduce the cyano group.

Synthetic Pathway Overview

The synthesis of this compound is achieved through a two-step sequence starting from the commercially available 1,10-phenanthroline.

Step 1: N-Oxidation The first step involves the selective oxidation of one of the nitrogen atoms in the 1,10-phenanthroline ring to form 1,10-phenanthroline-1-N-oxide. This is a crucial activation step that facilitates the subsequent nucleophilic attack at the 2-position.

Step 2: Cyanation (Reissert-Henze Reaction) The second step is the introduction of the nitrile group via a Reissert-Henze reaction. The 1,10-phenanthroline-1-N-oxide is treated with a cyanide source in the presence of an acylating agent, such as benzoyl chloride, to yield the desired this compound.

Quantitative Data Summary

The following table summarizes the key quantitative data for the two-step synthesis of this compound.

| Step | Reaction | Starting Material | Product | Reagents | Solvent | Temperature | Time | Yield |

| 1. N-Oxidation | Oxidation of 1,10-phenanthroline | 1,10-Phenanthroline | 1,10-Phenanthroline-1-N-oxide | Potassium peroxomonosulfate (PMS), Sulfuric acid | Water | 60 °C | 2-38 h | 86.6% |

| 2. Cyanation | Reissert-Henze Reaction | 1,10-Phenanthroline-1-N-oxide | This compound | Potassium cyanide, Benzoyl chloride | Water | Room Temp. | 0.5 h | 71% |

Experimental Protocols

Step 1: Synthesis of 1,10-Phenanthroline-1-N-oxide

This protocol is adapted from a reported procedure for the mono-N-oxidation of 1,10-phenanthroline derivatives.[1]

Materials:

-

1,10-Phenanthroline (phen)

-

Potassium peroxomonosulfate (PMS, Oxone®)

-

Sulfuric acid (2 M)

-

Sodium hydroxide (NaOH) solution

-

Chloroform

-

Anhydrous sodium sulfate

-

Deionized water

Procedure:

-

In a round-bottom flask, dissolve 1,10-phenanthroline (e.g., 150.26 mg, 0.758 mmol) in deionized water (30 mL).

-

Add a small amount of 2 M sulfuric acid (e.g., 200 µL) to achieve a pH below 2, ensuring complete dissolution of the starting material.

-

Add solid potassium peroxomonosulfate (1.1-1.2 equivalents, e.g., 276.95 mg, 0.778 mmol) to the solution.

-

Heat the reaction mixture at 60 °C and stir for 2-38 hours, monitoring the reaction progress by a suitable method (e.g., TLC).

-

After complete conversion, cool the reaction mixture to room temperature and neutralize it with NaOH solution. Adjust the pH to be approximately 3-3.5 pH units above the pKa of the starting 1,10-phenanthroline to ensure complete deprotonation of the N-oxide product.

-

The solution will turn a deep orange color. Extract the aqueous solution with chloroform.

-

Combine the organic extracts and dry over anhydrous sodium sulfate.

-

Filter the solution and remove the solvent under reduced pressure using a rotary evaporator to yield the 1,10-phenanthroline-1-N-oxide as a yellowish-brown solid.

Step 2: Synthesis of this compound

This protocol is based on the Reissert-Henze reaction conditions reported for 1,10-phenanthroline-N-oxide.[2]

Materials:

-

1,10-Phenanthroline-1-N-oxide

-

Potassium cyanide (KCN)

-

Benzoyl chloride (PhCOCl)

-

Deionized water

Procedure:

-

In a reaction vessel, dissolve 1,10-phenanthroline-1-N-oxide in water.

-

Add potassium cyanide (3.1 equivalents) to the solution.

-

While stirring at room temperature, add benzoyl chloride (1.75 equivalents) dropwise to the reaction mixture.

-

Continue stirring at room temperature for 30 minutes.

-

Upon completion of the reaction, the product, this compound, will precipitate from the solution.

-

Collect the solid product by filtration.

-

Wash the solid with cold water to remove any remaining salts.

-

Dry the product under vacuum to obtain 2-cyano-1,10-phenanthroline.

Visualized Workflow

The following diagram illustrates the logical flow of the synthesis process.

Caption: Synthetic workflow for this compound.

Safety Considerations

-

Potassium cyanide is highly toxic and should be handled with extreme caution in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, must be worn at all times.

-

Benzoyl chloride is corrosive and a lachrymator. It should also be handled in a fume hood with appropriate PPE.

-

Potassium peroxomonosulfate is a strong oxidizing agent. Avoid contact with combustible materials.

-

Standard laboratory safety procedures should be followed throughout the synthesis.

Conclusion

This guide outlines a reliable and well-documented two-step synthesis for this compound. The provided experimental protocols, based on literature precedents, offer a clear pathway for researchers to obtain this valuable compound. The quantitative data presented should aid in the planning and execution of this synthesis. The versatility of the nitrile group in this compound opens up numerous possibilities for the development of novel compounds with potential applications in various fields of chemical and biomedical research.

References

Spectroscopic Profile of 1,10-Phenanthroline-2-carbonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,10-Phenanthroline and its derivatives are a cornerstone in coordination chemistry, renowned for their robust metal-chelating properties. The introduction of a nitrile group at the 2-position of the phenanthroline scaffold, yielding 1,10-Phenanthroline-2-carbonitrile, significantly alters its electronic and steric profile, offering unique opportunities in the design of novel ligands for catalysis, sensing, and medicinal chemistry. This technical guide provides a comprehensive overview of the expected spectroscopic characteristics of this compound, complete with detailed experimental protocols and logical workflows for its characterization. While direct experimental data for this specific molecule is not widely published, this guide compiles predicted data based on analogous compounds and established spectroscopic principles.

Molecular and Physical Properties

| Property | Value |

| Molecular Formula | C₁₃H₇N₃ |

| Molecular Weight | 205.21 g/mol |

| Exact Mass | 205.063997236 Da[1] |

Spectroscopic Data

The following tables summarize the expected spectroscopic data for this compound. These values are predicted based on the analysis of 1,10-phenanthroline and related substituted derivatives.

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Assignment |

| ~2230 | C≡N stretch (Nitrile) |

| 3100-3000 | C-H stretch (Aromatic) |

| 1620-1580 | C=C and C=N ring stretching |

| 1500-1400 | C=C ring stretching |

| 900-650 | C-H out-of-plane bending |

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy (in CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| 9.2 - 9.0 | Doublet | H-9 |

| 8.4 - 8.2 | Doublet of Doublets | H-4, H-7 |

| 8.0 - 7.8 | Doublet | H-3 |

| 7.8 - 7.6 | Multiplet | H-5, H-6, H-8 |

Note: The presence of the electron-withdrawing nitrile group at the 2-position is expected to cause a downfield shift of the adjacent protons, particularly H-3.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy (in CDCl₃)

| Chemical Shift (δ, ppm) | Assignment | | :--- | :--- | :--- | | ~152 | C-2 | | ~150 | C-10a, C-10b | | ~145 | C-4, C-7 | | ~136 | C-9 | | ~129 | C-5, C-6 | | ~127 | C-4a, C-6a | | ~125 | C-3, C-8 | | ~118 | C≡N (Nitrile) |

Mass Spectrometry

| m/z | Assignment |

| 205.06 | [M]⁺ (Molecular Ion) |

| 178.06 | [M - HCN]⁺ |

UV-Visible (UV-Vis) Spectroscopy (in Methanol)

| λmax (nm) | Molar Absorptivity (ε, L mol⁻¹ cm⁻¹) | Assignment |

| ~230 | ~30,000 | π → π* transition |

| ~270 | ~25,000 | π → π* transition |

| ~320 | ~5,000 | n → π* transition |

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below. These are generalized protocols that can be adapted for this compound.

Infrared (IR) Spectroscopy

Methodology:

-

Sample Preparation: A small amount of the solid sample is mixed with dry potassium bromide (KBr) powder in a mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.

-

Data Acquisition: The KBr pellet is placed in the sample holder of the spectrometer. The spectrum is recorded in the range of 4000-400 cm⁻¹. A background spectrum of a pure KBr pellet is recorded and subtracted from the sample spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Methodology:

-

Sample Preparation: Approximately 5-10 mg of the sample is dissolved in about 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), may be added.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

-

Data Acquisition: The NMR tube is placed in the spectrometer's probe.

-

For ¹H NMR , the spectrum is acquired with a sufficient number of scans to obtain a good signal-to-noise ratio.

-

For ¹³C NMR , a larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.

-

Mass Spectrometry

Methodology:

-

Sample Preparation: The sample is dissolved in a suitable volatile solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.

-

Instrumentation: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source is used.

-

Data Acquisition: The sample solution is infused into the ESI source. The mass spectrum is acquired in positive ion mode over a mass-to-charge (m/z) range that includes the expected molecular weight of the compound.

UV-Visible (UV-Vis) Spectroscopy

Methodology:

-

Sample Preparation: A stock solution of the sample is prepared in a UV-transparent solvent (e.g., methanol or ethanol). This stock solution is then diluted to a concentration that results in an absorbance reading between 0.1 and 1.0 at the wavelength of maximum absorption (λmax).

-

Instrumentation: A dual-beam UV-Vis spectrophotometer is used.

-

Data Acquisition: A quartz cuvette is filled with the sample solution, and another is filled with the pure solvent to serve as a blank. The absorbance spectrum is recorded over a wavelength range of approximately 200-800 nm. The spectrum of the blank is automatically subtracted from the sample spectrum.

Logical Workflow for Synthesis and Characterization

The following diagram illustrates a typical workflow for the synthesis and subsequent spectroscopic characterization of a substituted 1,10-phenanthroline derivative like this compound.

Caption: Workflow for Synthesis and Spectroscopic Characterization.

References

An In-depth Technical Guide to the Predicted ¹H NMR Spectrum of 1,10-Phenanthroline-2-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the predicted ¹H NMR spectrum of 1,10-Phenanthroline-2-carbonitrile. Due to the limited availability of a publicly accessible, fully assigned experimental spectrum for this specific compound, this document leverages established principles of nuclear magnetic resonance spectroscopy, including substituent chemical shift (SCS) effects, to forecast the spectral characteristics. The information herein is intended to serve as a valuable reference for the identification, characterization, and quality control of this compound in a research and development setting.

Predicted ¹H NMR Data

The predicted ¹H NMR spectral data for this compound is summarized in the table below. The prediction is based on the known experimental data for the parent compound, 1,10-phenanthroline, and the application of substituent chemical shift effects for a cyano group on a heteroaromatic system. The cyano group is expected to exert a significant deshielding (downfield shift) effect on the protons in its vicinity, particularly on the ortho proton (H-3), and to a lesser extent on the para proton (H-7).

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| H-3 | 8.50 - 8.70 | Doublet (d) | ³J₃,₄ ≈ 8.2 Hz |

| H-4 | 7.80 - 8.00 | Doublet of Doublets (dd) | ³J₄,₃ ≈ 8.2 Hz, ⁴J₄,₅ ≈ 1.7 Hz |

| H-5 | 7.90 - 8.10 | Doublet of Doublets (dd) | ³J₅,₆ ≈ 8.1 Hz, ⁴J₅,₄ ≈ 1.7 Hz |

| H-6 | 8.30 - 8.50 | Doublet of Doublets (dd) | ³J₆,₅ ≈ 8.1 Hz, ⁴J₆,₇ ≈ 1.8 Hz |

| H-7 | 7.70 - 7.90 | Doublet of Doublets (dd) | ³J₇,₈ ≈ 8.1 Hz, ⁴J₇,₆ ≈ 1.8 Hz |

| H-8 | 9.20 - 9.40 | Doublet of Doublets (dd) | ³J₈,₇ ≈ 8.1 Hz, ⁴J₈,₉ ≈ 1.8 Hz |

| H-9 | 8.20 - 8.40 | Doublet of Doublets (dd) | ³J₉,₈ ≈ 4.3 Hz, ⁴J₉,₇ ≈ 1.8 Hz |

Experimental Protocol

The following is a generalized experimental protocol for acquiring the ¹H NMR spectrum of this compound.

1. Sample Preparation:

-

Weigh approximately 5-10 mg of this compound and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆). The choice of solvent may depend on the solubility of the compound and the desired resolution of the spectrum.

-

Ensure the sample is fully dissolved. If necessary, gently warm the sample or use sonication to aid dissolution.

-

Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the NMR tube for chemical shift referencing (δ = 0.00 ppm).

2. NMR Instrument Parameters:

-

The ¹H NMR spectrum should be acquired on a spectrometer with a proton frequency of at least 300 MHz to ensure adequate signal dispersion.

-

Typical acquisition parameters would include:

-

Number of scans: 16-64 (depending on sample concentration)

-

Relaxation delay: 1-2 seconds

-

Acquisition time: 2-4 seconds

-

Pulse width: A 30-45 degree pulse is recommended for quantitative measurements.

-

Spectral width: A spectral width of approximately 12-16 ppm is generally sufficient for aromatic compounds.

-

Temperature: The spectrum should be acquired at a constant temperature, typically 298 K (25 °C).

-

3. Data Processing:

-

The acquired Free Induction Decay (FID) should be Fourier transformed to obtain the frequency-domain spectrum.

-

Apply a line broadening factor (e.g., 0.3 Hz) to improve the signal-to-noise ratio.

-

Phase the spectrum to obtain pure absorption lineshapes.

-

Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.

-

Integrate the signals to determine the relative number of protons for each resonance.

-

Analyze the multiplicities and coupling constants to aid in the assignment of the signals.

Predicted Spin System and Coupling Relationships

The following diagram illustrates the predicted spin systems and their coupling relationships for the protons in this compound. This visualization helps in understanding the expected splitting patterns in the ¹H NMR spectrum.

Caption: Predicted ¹H-¹H coupling network in this compound.

This guide provides a comprehensive, albeit predicted, overview of the ¹H NMR spectrum of this compound. It is intended to be a foundational resource for researchers working with this compound, enabling a more informed approach to its analysis and characterization. Experimental verification of these predictions is highly recommended.

In-Depth Technical Guide to the FT-IR Analysis of 1,10-Phenanthroline-2-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the Fourier-Transform Infrared (FT-IR) spectroscopy analysis of 1,10-Phenanthroline-2-carbonitrile, a significant heterocyclic compound in medicinal chemistry and materials science. This document details the characteristic vibrational modes, a standard experimental protocol for analysis, and a logical workflow for data acquisition and interpretation.

Core Concepts in the FT-IR Spectrum of this compound

The FT-IR spectrum of this compound is characterized by a combination of vibrational modes originating from the phenanthroline ring system and the nitrile functional group. The aromatic nature of the phenanthroline core gives rise to distinct stretching and bending vibrations of its C-H, C=C, and C=N bonds. The addition of a nitrile group introduces a sharp, characteristic absorption band.

The primary regions of interest in the spectrum include:

-

Aromatic C-H Stretching: Typically observed above 3000 cm⁻¹.

-

Nitrile (C≡N) Stretching: A strong, sharp band in the 2200-2300 cm⁻¹ region. The exact position can be influenced by the electronic environment.

-

Ring C=C and C=N Stretching: A series of complex bands in the 1400-1650 cm⁻¹ region, characteristic of the heterocyclic aromatic system.

-

In-plane and Out-of-plane C-H Bending: Found in the fingerprint region below 1400 cm⁻¹, providing structural information about the substitution pattern.

Quantitative FT-IR Data Summary

| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment |

| ~ 3100 - 3000 | w | Aromatic C-H Stretching (ν C-H) |

| ~ 2230 - 2210 | s | Nitrile C≡N Stretching (ν C≡N) |

| ~ 1620 - 1580 | m-s | Aromatic C=N Stretching (ν C=N) |

| ~ 1590 - 1430 | m-s | Aromatic C=C Ring Stretching (ν C=C) |

| ~ 1430 - 1350 | m | In-plane Aromatic C-H Bending (δ C-H) |

| ~ 850 - 700 | s | Out-of-plane Aromatic C-H Bending (γ C-H) |

Note: The exact peak positions and intensities can vary depending on the sample preparation method and the physical state of the sample.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy

This section outlines a standard protocol for obtaining the FT-IR spectrum of solid this compound using an Attenuated Total Reflectance (ATR) accessory, a common and convenient method for solid samples.

Materials and Equipment:

-

FT-IR Spectrometer equipped with an ATR accessory (e.g., with a diamond or germanium crystal)

-

This compound (solid powder)

-

Spatula

-

Solvent for cleaning (e.g., isopropanol or ethanol)

-

Lint-free wipes

Procedure:

-

Instrument Preparation:

-

Ensure the FT-IR spectrometer is powered on and has completed its initialization sequence.

-

Verify that the ATR accessory is correctly installed in the sample compartment.

-

Clean the ATR crystal surface thoroughly with a lint-free wipe dampened with a suitable solvent (e.g., isopropanol) and allow it to dry completely.

-

-

Background Spectrum Acquisition:

-

With the clean, empty ATR crystal, collect a background spectrum. This will account for the absorbance of the crystal and any atmospheric components (e.g., CO₂, H₂O).

-

The typical scanning range is 4000 cm⁻¹ to 400 cm⁻¹. A resolution of 4 cm⁻¹ and an accumulation of 16 to 32 scans are generally sufficient.

-

-

Sample Application:

-

Place a small amount of the this compound powder onto the center of the ATR crystal using a clean spatula.

-

Lower the ATR press arm to apply consistent pressure to the sample, ensuring good contact between the powder and the crystal surface.

-

-

Sample Spectrum Acquisition:

-

Acquire the FT-IR spectrum of the sample using the same parameters as the background scan.

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

-

Data Processing and Analysis:

-

Process the resulting spectrum as needed (e.g., baseline correction, smoothing).

-

Identify and label the characteristic absorption peaks.

-

Compare the obtained spectrum with known data for phenanthroline derivatives and nitrile-containing compounds to confirm the structure.

-

-

Cleaning:

-

Retract the press arm and carefully remove the sample powder from the ATR crystal using a spatula and a dry, lint-free wipe.

-

Clean the crystal surface thoroughly with a solvent-dampened wipe to remove any residual sample.

-

Logical Workflow for FT-IR Analysis

The following diagram illustrates the logical workflow for the FT-IR analysis of this compound.

1,10-Phenanthroline-2-carbonitrile: A Technical Safety and Hazard Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended as an in-depth technical guide for informational purposes only. It is not a substitute for a formal Safety Data Sheet (SDS). Always consult the official SDS from the supplier before handling this chemical and adhere to all institutional and regulatory safety protocols.

Introduction

1,10-Phenanthroline-2-carbonitrile is a heterocyclic organic compound featuring a phenanthroline core functionalized with a nitrile group. The phenanthroline scaffold is a well-known chelating agent used in coordination chemistry, while the nitrile moiety can participate in various organic reactions, making this compound a versatile building block in medicinal chemistry and materials science. This guide provides a comprehensive overview of the known safety and hazard information for this compound, with a focus on data relevant to a laboratory research and drug development setting. Due to the limited availability of specific toxicological data for this compound, information from the parent compound, 1,10-phenanthroline, and general principles for related chemical classes are included to provide a more complete safety profile.

Chemical and Physical Properties

| Property | Value | Reference |

| CAS Number | 1082-19-5 | [1] |

| Molecular Formula | C₁₃H₇N₃ | [1] |

| Molecular Weight | 205.22 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| Appearance | White crystal or powder (for 1,10-phenanthroline) | [2][3] |

| Solubility | Soluble in alcohol and acetone; slightly soluble in water (for 1,10-phenanthroline) | [2][3] |

| Melting Point | 93-94 °C (decomposes) (for 1,10-phenanthroline) | [3] |

Hazard Identification and Classification

Based on aggregated data from the European Chemicals Agency (ECHA) C&L Inventory, this compound is classified as follows:

| Hazard Class | Category | Hazard Statement | Pictograms | Signal Word |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |

| Warning |

| Serious Eye Damage/Eye Irritation | Category 1 | H318: Causes serious eye damage |

| Danger |

Source: PubChem CID 680341

Precautionary Statements:

A comprehensive set of precautionary statements is associated with these classifications, including:

-

P264: Wash skin thoroughly after handling.

-

P270: Do not eat, drink or smoke when using this product.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P301+P317: IF SWALLOWED: Get medical help.

-

P305+P354+P338: IF IN EYES: Immediately rinse with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

P317: Get medical help.

-

P330: Rinse mouth.

-

P501: Dispose of contents/container to an approved waste disposal plant.

Toxicological Information

| Metric | Value | Species | Route | Reference |

| LD₅₀ (Oral) | 132 mg/kg | Rat | Oral | [2][3] |

Toxicological Profile Summary:

-

Acute Oral Toxicity: The parent compound, 1,10-phenanthroline, is toxic if swallowed.[2][3] Given the "Harmful if swallowed" classification for this compound, oral exposure should be strictly avoided.

-

Skin Irritation/Corrosion: While no specific data exists for this compound, skin contact with 1,10-phenanthroline may cause irritation.[4] Good hygiene practice requires that exposure be kept to a minimum and that suitable gloves be used.[5]

-

Serious Eye Damage/Eye Irritation: this compound is classified as causing serious eye damage.[6] This indicates a high potential for severe and potentially irreversible damage upon contact with the eyes.

-

Respiratory Irritation: Inhalation of dusts from the parent compound may cause respiratory tract irritation.[4]

-

Sensitization: There is no specific data available to classify this compound as a skin or respiratory sensitizer.

-

Germ Cell Mutagenicity: Limited evidence suggests that the parent compound, 1,10-phenanthroline, may cause non-lethal mutagenic effects after a single exposure.[5] The genotoxicity of nitrile-containing compounds can be variable and should be assessed on a case-by-case basis.[1]

-

Carcinogenicity: There is no evidence to suggest that 1,10-phenanthroline is carcinogenic.[4]

-

Reproductive Toxicity: No specific data is available for this compound.

-

Specific Target Organ Toxicity (STOT): No specific target organs have been identified for this compound.

Experimental Protocols for Hazard Assessment

While specific experimental data for this compound is lacking, the following are detailed methodologies for key experiments that would be cited for its hazard assessment.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol describes a common method to assess the cytotoxic potential of a compound on a cell line.

Methodology:

-

Cell Culture: Human cell lines (e.g., HeLa, HepG2) are cultured in appropriate media and conditions until they reach a suitable confluency.

-

Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: A stock solution of this compound is prepared and serially diluted to a range of concentrations. The cell culture medium is replaced with medium containing the test compound, and the cells are incubated for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

-

Incubation: The plates are incubated to allow viable cells to metabolize the MTT into formazan crystals.

-

Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the resulting solution is measured using a microplate reader at a specific wavelength (typically around 570 nm).

-

Data Analysis: Cell viability is calculated as a percentage of the untreated control, and the IC₅₀ (half-maximal inhibitory concentration) is determined.

Hen's Egg Test on Chorioallantoic Membrane (HET-CAM) for Eye Irritation

The HET-CAM assay is an alternative method to assess the eye irritation potential of a substance.[7][8]

Methodology:

-

Egg Incubation: Fertilized hen's eggs are incubated for 9 days under controlled conditions.

-

Window Preparation: On day 9, a window is carefully cut into the eggshell to expose the chorioallantoic membrane (CAM).

-

Compound Application: A specific amount of this compound (either as a solid or in a suitable solvent) is applied directly onto the CAM.

-

Observation: The CAM is observed for 5 minutes for signs of irritation, including hemorrhage (bleeding), lysis (vessel degradation), and coagulation (protein denaturation).

-

Scoring: The time to the appearance of each endpoint is recorded. An irritation score is calculated based on these times.

-

Classification: The irritation score is used to classify the substance's eye irritation potential.

Signaling Pathways and Mechanism of Toxicity

The precise mechanism of toxicity for this compound has not been elucidated. However, based on its structure, several potential pathways can be inferred.

The phenanthroline moiety is a known metal chelator, and its biological activity is often linked to its ability to bind essential metal ions, potentially disrupting metalloenzyme function. Furthermore, phenanthroline derivatives have been shown to induce cytotoxicity through various mechanisms, including the generation of reactive oxygen species (ROS) and DNA damage.[9]

The nitrile group is generally considered metabolically stable.[10] However, in some cases, it can be metabolized, potentially leading to the release of cyanide. Aromatic nitriles are less likely to release cyanide compared to their aliphatic counterparts.[11] In vitro studies on aromatic nitriles have shown metabolism primarily occurs through ring hydroxylation or, in some cases, hydrolysis of the nitrile to a carboxylic acid.[12]

Safe Handling and Storage

Engineering Controls:

-

Work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[13]

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Chemical safety goggles and a face shield are essential to protect against splashes that can cause serious eye damage.[13]

-

Skin Protection: Chemical-resistant gloves (e.g., nitrile rubber) should be worn.[13] A lab coat and closed-toe shoes are also required.[13]

-

Respiratory Protection: If working with the solid material where dust may be generated, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be used.[13]

Handling Procedures:

-

Avoid all personal contact, including inhalation of dust and contact with skin and eyes.

-

Do not eat, drink, or smoke in the work area.

-

Wash hands thoroughly after handling.

-

Prepare a designated work area and have a spill kit readily available.

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.[4]

-

Store away from incompatible materials such as strong oxidizing agents.[2][3]

First Aid and Emergency Procedures

In Case of Exposure:

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2]

-

Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[2]

-

Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[2][3]

-

Ingestion: If swallowed, rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[2]

Spill Response:

-

Minor Spills: In a fume hood, carefully sweep up the solid material, avoiding dust generation. Place in a sealed container for disposal. Clean the spill area with a suitable solvent.

-

Major Spills: Evacuate the area. Wear appropriate PPE, including respiratory protection. Contain the spill and prevent it from entering drains. Follow institutional procedures for large chemical spills.

Fire-Fighting Measures:

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[3]

-

Hazardous Combustion Products: May produce toxic fumes of carbon and nitrogen oxides under fire conditions.[4]

Disposal Considerations

Dispose of this chemical and its container in accordance with local, state, and federal regulations. It should be treated as hazardous waste. Do not allow it to enter the environment.[4]

Conclusion

This compound is a chemical that requires careful handling due to its classification as harmful if swallowed and causing serious eye damage. While specific toxicological data is limited, the known toxicity of its parent compound, 1,10-phenanthroline, suggests that it should be treated with a high degree of caution. Researchers, scientists, and drug development professionals must adhere to strict safety protocols, including the use of appropriate engineering controls and personal protective equipment, to minimize the risk of exposure. Further toxicological studies are warranted to fully characterize the safety profile of this compound.

References

- 1. Evaluation of genotoxicity of nitrile fragrance ingredients using in vitro and in vivo assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 1 10-Phenanthroline SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]

- 3. cdn.vanderbilt.edu [cdn.vanderbilt.edu]

- 4. shop.chemsupply.com.au [shop.chemsupply.com.au]

- 5. Toxicological screening - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Developmental toxicity of alkylated PAHs and substituted phenanthrenes: Structural nuances drive diverse toxicity and AHR activation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The HET-CAM, a Useful In Vitro Assay for Assessing the Eye Irritation Properties of Cosmetic Formulations and Ingredients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Eye irritation potential: usefulness of the HET-CAM under the Globally Harmonized System of classification and labeling of chemicals (GHS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

- 12. In vitro metabolism of aromatic nitriles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. In Vivo Activity of Metal Complexes Containing 1,10-Phenanthroline and 3,6,9-Trioxaundecanedioate Ligands against Pseudomonas aeruginosa Infection in Galleria mellonella Larvae - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to 1,10-Phenanthroline-2-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 1,10-phenanthroline-2-carbonitrile, a heterocyclic organic compound of significant interest in coordination chemistry, analytical sciences, and as a precursor in the development of novel therapeutic agents.

Chemical Identity and Properties

The compound commonly known as 2-cyano-1,10-phenanthroline has the systematic IUPAC name This compound .[1][2][3] It is a derivative of 1,10-phenanthroline, a well-known chelating agent.[4][5][6] The presence of the cyano group at the 2-position significantly influences its electronic properties and reactivity, making it a valuable building block in organic synthesis and a specialized ligand in coordination chemistry.[7]

The key quantitative properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| CAS Number | 1082-19-5 | [1][2][3][8] |

| Molecular Formula | C₁₃H₇N₃ | [1][2][3][8] |

| Molecular Weight | 205.21 g/mol | [1][2][3][8][9] |

| Appearance | White to light brown crystalline solid | [7] |

| Melting Point | 241°C (recrystallized from ethanol) | [1][2][3][7][9] |

| Boiling Point (Predicted) | 445.3 ± 25.0 °C | [1][2][3] |

| Density (Predicted) | 1.33 ± 0.1 g/cm³ (at 20°C) | [2][3] |

| pKa (Predicted) | 4.00 ± 0.10 | [2] |

| Topological Polar Surface Area | 49.6 Ų | [3] |

| XLogP3 | 2.5 | [3] |

Synthesis and Experimental Protocols

The synthesis of this compound typically involves the modification of the parent 1,10-phenanthroline molecule.[7] While several specific routes exist, a general and established methodology is provided below.

A common synthetic approach involves the cyanation of the 1,10-phenanthroline scaffold.[7] One such method utilizes reagents like trimethylsilyl cyanide.[7]

Protocol:

-

Activation of 1,10-phenanthroline: In a moisture-free environment, dissolve 1,10-phenanthroline in a suitable anhydrous organic solvent.

-

Introduction of the Cyano Group: Add reagents such as trimethylsilyl cyanide and trifluoromethanesulfonic anhydride to the solution.[7]

-

Reaction Conditions: The reaction is typically stirred at a controlled temperature to facilitate the addition of the cyano group to the 2-position of the phenanthroline ring.

-

Work-up and Purification: Following the reaction, an elimination step is performed. The crude product is then purified, often through recrystallization from a solvent like ethanol, to yield the final this compound product.[7]

The efficiency and purity of the synthesis are crucial for its subsequent applications.[7]

Applications in Research and Development